

An In-depth Technical Guide to the Chemical Properties of NOTA Trihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *NOTA (trihydrochloride)*

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Introduction

1,4,7-Triazacyclononane-N,N',N''-triacetic acid (NOTA) is a highly effective bifunctional chelator, pivotal in the advancement of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of its trihydrochloride salt (NOTA trihydrochloride), with a focus on quantitative data, experimental methodologies, and the fundamental chemical interactions that underpin its utility.

Core Chemical Properties

NOTA trihydrochloride is the protonated form of the macrocyclic ligand NOTA. The trihydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it suitable for a variety of laboratory and pharmaceutical applications. The core structure consists of a nine-membered triazacyclononane ring with three pendant acetate arms, which are responsible for its strong metal-chelating properties.

Physicochemical Properties

A summary of the key physicochemical properties of NOTA and its trihydrochloride salt is presented in Table 1.

Property	Value	Reference
Chemical Name	1,4,7-Triazacyclononane-1,4,7-triacetic acid trihydrochloride	
Synonyms	NOTA trihydrochloride	
CAS Number	133256-65-2	[1]
Molecular Formula	C ₁₂ H ₂₁ N ₃ O ₆ ·3HCl	[2]
Molecular Weight	412.69 g/mol	[1][3]
Appearance	White to off-white solid	[4]
Solubility	Soluble in DMSO (125 mg/mL)	[5]

Table 1: Physicochemical Properties of NOTA Trihydrochloride

Acid-Base Properties (pKa Values)

The protonation constants (log K) of the amine and carboxylate groups of NOTA are crucial for understanding its metal complexation behavior, which is highly pH-dependent. The high basicity of the macrocyclic amine groups is a key feature of NOTA.[6]

Equilibrium	log K _a
$HL^- \rightleftharpoons H^+ + L^{2-}$	13.17
$H_2L \rightleftharpoons H^+ + HL^-$	-
$H_3L^+ \rightleftharpoons H^+ + H_2L$	-
$H_4L^{2+} \rightleftharpoons H^+ + H_3L^+$	-
$H_5L^{3+} \rightleftharpoons H^+ + H_4L^{2+}$	-
$H_6L^{4+} \rightleftharpoons H^+ + H_5L^{3+}$	-

Table 2: Protonation Constants of NOTA (Note: A complete set of experimentally determined pKa values for all carboxylic acid groups was not available in the reviewed literature. The provided log K_a corresponds to the high basicity of the ring amine groups.)

Metal Complexation: Thermodynamics and Kinetics

The primary function of NOTA is to form stable and kinetically inert complexes with a variety of metal ions, particularly trivalent metals like Ga^{3+} and radiometals such as $^{64}\text{Cu}^{2+}$ and $^{68}\text{Ga}^{3+}$.^[1]^[7] This property is fundamental to its application in nuclear medicine.

Thermodynamic Stability

The thermodynamic stability of a metal-NOTA complex is quantified by its stability constant ($\log K_{\text{ML}}$). A higher $\log K_{\text{ML}}$ value indicates a more stable complex. NOTA exhibits high selectivity for smaller metal ions.^[6]

Metal Ion	$\log K_{\text{ML}}$
Cu^{2+}	23.33
Zn^{2+}	22.32
Ni^{2+}	19.24
Mg^{2+}	> Ca^{2+}
Li^{+}	> Na^{+} > K^{+}

Table 3: Stability Constants ($\log K_{\text{ML}}$) of NOTA with Divalent and Alkali Metal Ions^[6]

Complexation Kinetics

The rate at which NOTA forms a complex with a metal ion is a critical parameter for radiolabeling, where rapid and efficient incorporation of the radionuclide is essential. The Cu(II) -NOTA complex forms rapidly, on the millisecond timescale at micromolar concentrations.^[6] In contrast, the formation of the Zn(II) complex is significantly slower.^[6] The Cu(II) -NOTA complex demonstrates medium kinetic inertness with a dissociation half-life of approximately 46 seconds at pH 0 and 25 °C.^[6]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of a substance.

Principle: A solution of the analyte is titrated with a standardized solution of a strong acid or base. The potential of the solution is measured using a pH electrode as a function of the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.[\[8\]](#)[\[9\]](#)

Methodology:

- Preparation of Solutions:
 - Prepare a standardized solution of 0.1 M NaOH and 0.1 M HCl.[\[10\]](#)
 - Prepare a 1 mM solution of NOTA trihydrochloride in deionized water.[\[10\]](#)
 - To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl to all solutions.[\[10\]](#)
- Titration:
 - Calibrate the pH meter using standard buffers.[\[10\]](#)
 - Place a known volume (e.g., 20 mL) of the NOTA trihydrochloride solution in a thermostatted vessel.[\[10\]](#)
 - If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.[\[10\]](#)
 - Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
 - Record the pH value after each addition, allowing the reading to stabilize.[\[10\]](#)
 - Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[\[10\]](#)
- Data Analysis:

- Plot the pH values against the volume of NaOH added to generate a titration curve.
- The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and stability of pharmaceutical compounds by separating the parent compound from its degradation products.

Principle: A solution of the sample is injected into a column containing a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector is used to monitor the eluent and generate a chromatogram.

Methodology for Forced Degradation Studies: Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating HPLC method.[\[11\]](#)
[\[12\]](#)[\[13\]](#)

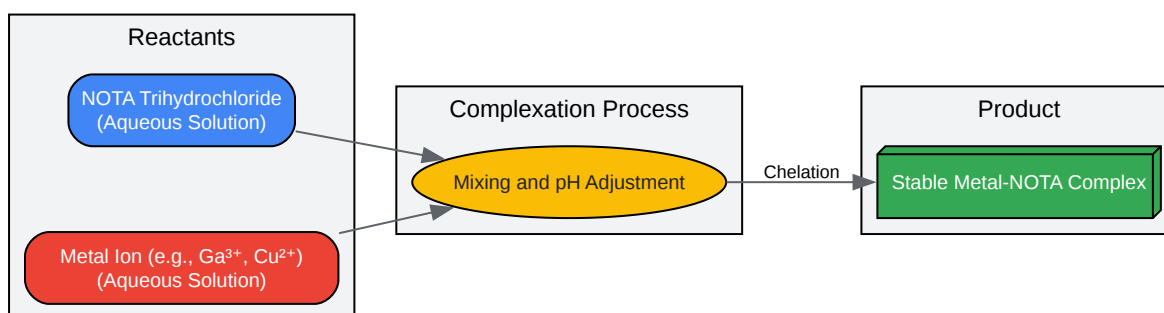
- Stress Conditions:
 - Acidic Hydrolysis: Incubate a solution of NOTA trihydrochloride in a strong acid (e.g., 1 M HCl) at an elevated temperature (e.g., 60-80 °C).
 - Basic Hydrolysis: Incubate a solution of NOTA trihydrochloride in a strong base (e.g., 1 M NaOH) at an elevated temperature.
 - Oxidative Degradation: Treat a solution of NOTA trihydrochloride with an oxidizing agent (e.g., 3-30% H₂O₂).
 - Thermal Degradation: Expose a solid sample of NOTA trihydrochloride to high temperatures.
 - Photodegradation: Expose a solution of NOTA trihydrochloride to UV or visible light.
- HPLC Analysis:

- Develop an appropriate HPLC method to separate NOTA trihydrochloride from its potential degradation products. This typically involves optimizing the column (e.g., C18), mobile phase composition (e.g., a mixture of a buffer and an organic solvent like acetonitrile or methanol), flow rate, and detector wavelength.
- Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample to identify and quantify the degradation products.

Signaling Pathways and Biological Interactions

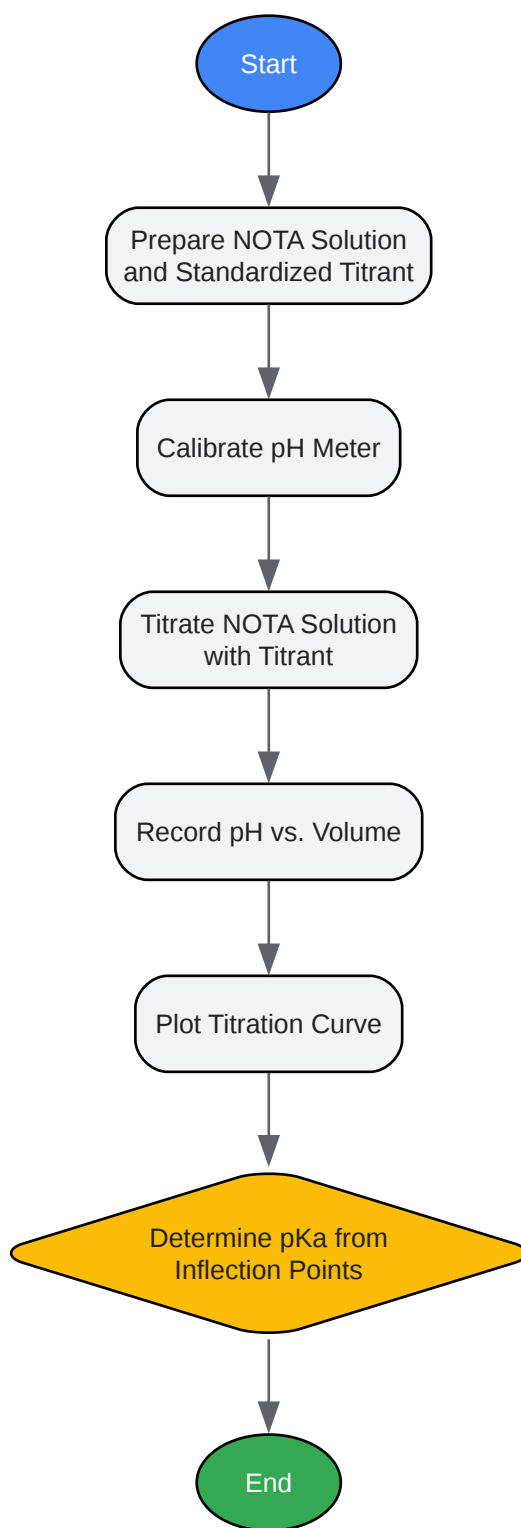
Currently, there is no evidence to suggest that NOTA trihydrochloride itself has a direct effect on cellular signaling pathways. Its biological significance is primarily derived from its role as a chelator in targeted radiopharmaceuticals. When conjugated to a targeting vector (e.g., a peptide or antibody) and complexed with a radionuclide, the resulting radiopharmaceutical can bind to specific receptors on the surface of cells, such as cancer cells, allowing for targeted imaging or therapy.^{[1][7]} The signaling pathways that are relevant are those associated with the specific cellular target of the conjugated biomolecule, not NOTA itself.

Visualizations



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Caption: Workflow for the formation of a metal-NOTA complex.



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Caption: Experimental workflow for pKa determination by potentiometric titration.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of NOTA Trihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137531#what-are-the-chemical-properties-of-nota-trihydrochloride]

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